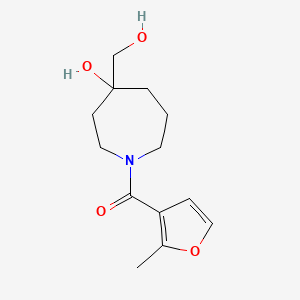
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol, also known as HFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HFA belongs to the class of azepane derivatives and has been found to possess various biochemical and physiological effects that make it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol is not fully understood. However, it has been suggested that 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol may exert its effects by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. In addition, 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has been found to possess antifungal and antibacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol in lab experiments include its potential therapeutic applications, as well as its ability to inhibit the activity of certain enzymes involved in the inflammatory response. However, the limitations of using 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol in lab experiments include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research involving 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol. One area of research involves the development of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research involves the use of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol as a potential anticancer agent. Further research is also needed to fully understand the mechanism of action of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol and its potential side effects.
Synthesemethoden
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol can be synthesized through several methods, including the reaction of 2-methyl-3-furoic acid with hydroxylamine hydrochloride to form the corresponding oxime. The oxime can then be reduced with sodium borohydride to obtain 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol. Another method involves the reaction of 2-methyl-3-furoic acid with 1,4-diaminobutane in the presence of acetic anhydride to obtain the corresponding amide. The amide can then be reduced with sodium borohydride to form 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol.
Wissenschaftliche Forschungsanwendungen
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has been the subject of various scientific studies due to its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, and antibacterial activities. 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has also been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-10-11(3-8-18-10)12(16)14-6-2-4-13(17,9-15)5-7-14/h3,8,15,17H,2,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFZEZPIGAEEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC(CC2)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

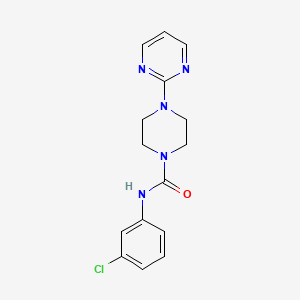
![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5403945.png)
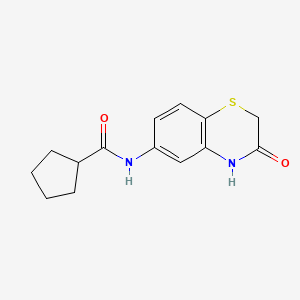
![N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide](/img/structure/B5403959.png)
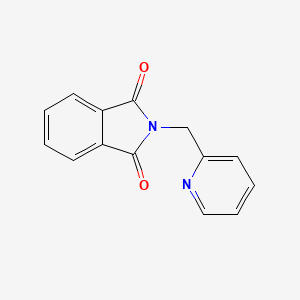
![propyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5403975.png)
![N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5403990.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5403996.png)
![4-{[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5404001.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5404007.png)
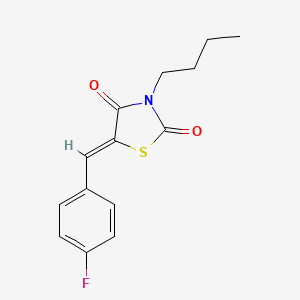
![methyl 3-(4-chlorophenyl)-2-[(2-methoxybenzoyl)amino]acrylate](/img/structure/B5404019.png)
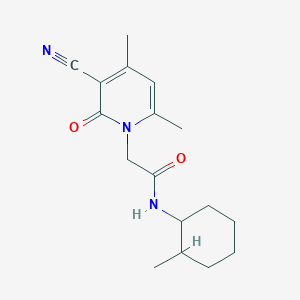
![4,6-dimethyl-2-oxo-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5404051.png)